Antimony trifluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 443 g/100 mL at 20 °C; 562 g/100 mL water at 30 °C

Soluble in water

154 g/100 mL methanol; soluble in acetone

Canonical SMILES

Lewis Acid Catalyst:

- SbF₃ acts as a strong Lewis acid due to its vacant p-orbital, accepting electron pairs from Lewis bases. This property makes it a valuable catalyst for various organic reactions, including:

Fluorination Agent:

- SbF₃ exhibits mild fluorinating properties, enabling selective fluorination of organic compounds. This is particularly useful for introducing fluorine atoms into molecules for studying their unique properties, such as increased lipophilicity or improved pharmaceutical activity .

Solid-State Ionic Conductor:

- Doped forms of SbF₃ exhibit high ionic conductivity, making them promising materials for solid-state electrolytes in various applications. These applications include:

Precursor for Antimony-Based Materials:

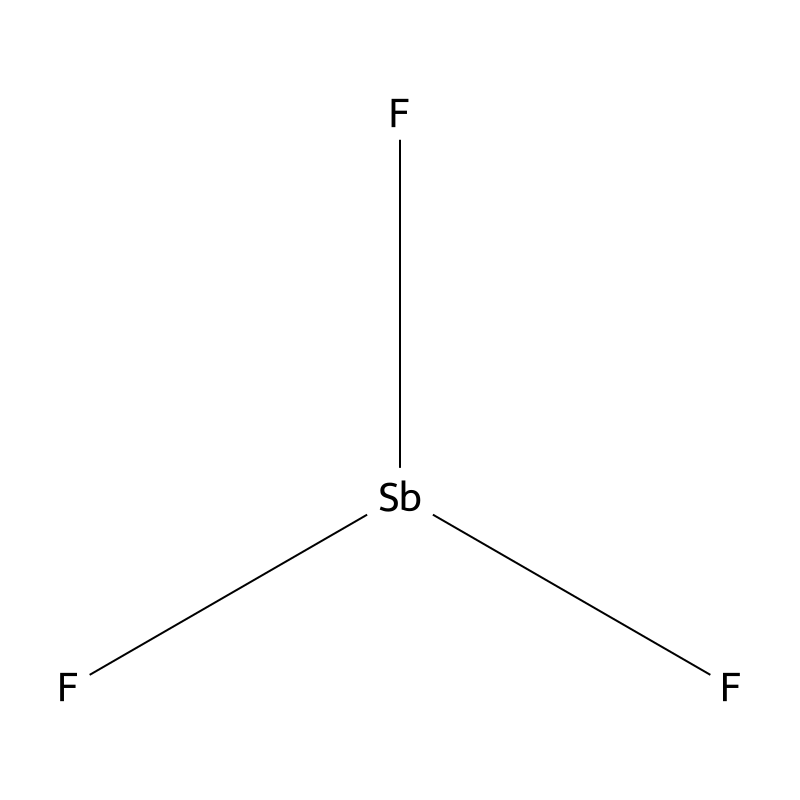

Antimony trifluoride is a noncombustible and odorless compound that appears as a white to gray crystalline solid. It has a molecular weight of approximately 178.75 g/mol and a specific gravity of 4.38 at 21°C. The melting point of antimony trifluoride is around 292°C, while its boiling point is approximately 376°C . In solid form, it exhibits octahedral molecular geometry with three short and three long antimony-fluorine bonds due to its polymeric nature .

Antimony trifluoride acts as a mild Lewis acid and can hydrolyze slowly in water, forming antimony (III) oxide:

In the presence of fluorine gas, it can be oxidized to form antimony pentafluoride:

This compound is also involved in the Swarts reaction, which facilitates the conversion of alkyl chlorides or bromides into alkyl fluorides using antimony trifluoride as a fluorination reagent .

Antimony trifluoride exhibits toxic properties and can be corrosive to tissues. It poses significant health risks if ingested or inhaled, leading to symptoms similar to those caused by lead and arsenic poisoning. Acute exposure can result in irritation of the gastrointestinal tract, respiratory issues, and potentially fatal outcomes if not managed properly .

Antimony trifluoride can be synthesized through several methods:

- Reaction of Antimony Trioxide with Hydrogen Fluoride:

- Direct Fluorination: Antimony metal can react with fluorine gas at elevated temperatures to yield antimony trifluoride .

- Complex Formation: Antimony trifluoride can also form complexes with various ligands in non-aqueous solvents, enhancing its utility in coordination chemistry .

Antimony trifluoride has several industrial and chemical applications:

- Fluorination Reagent: Used extensively in organic chemistry for the synthesis of organofluorine compounds.

- Dyeing and Ceramics: Employed in dyeing processes and in the production of ceramic enamels and glazes.

- Fluorinated Compounds Production: Historically used in the manufacture of chlorofluorocarbons (Freons) through fluorination reactions .

Antimony trifluoride shares similarities with several other compounds, particularly those containing antimony or fluorine. Here are some comparable compounds:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Antimony Pentafluoride | SbF5 | A stronger Lewis acid than SbF3; used for more reactive fluorination reactions. |

| Arsenic Trifluoride | AsF3 | Similar structure; also acts as a Lewis acid but less stable than SbF3. |

| Bismuth Trifluoride | BiF3 | Exhibits similar properties but has different reactivity patterns due to bismuth's higher oxidation state. |

| Phosphorus Trifluoride | PF3 | A gaseous compound that behaves similarly but lacks the solid-state polymeric structure of SbF3. |

Antimony trifluoride stands out due to its unique polymeric structure and specific applications in organic synthesis, particularly in the Swarts reaction for fluorination processes .

Antimony trifluoride was first systematically studied by the Belgian chemist Frédéric Jean Edmond Swarts in 1892, who identified its utility as a fluorinating agent. Swarts demonstrated that SbF₃, when combined with chlorine or antimony pentachloride (SbCl₅), could replace chlorine atoms in organic chlorides with fluorine, a reaction now termed the Swarts reaction. This breakthrough enabled the synthesis of alkyl fluorides, which were previously challenging to produce.

Early applications of SbF₃ centered on its use in the Swarts reagent—a mixture of SbF₃ and Cl₂—to synthesize chlorofluorocarbons (CFCs) like dichlorodifluoromethane (Freon-12). By the 1930s, this method became integral to industrial-scale CFC production, revolutionizing refrigeration and aerosol propellant technologies.

Key Physicochemical Properties: Melting Point, Density, and Solubility

Antimony trifluoride exhibits distinct physical and chemical properties that underpin its industrial utility:

| Property | Value | Source |

|---|---|---|

| Melting point | 292°C | |

| Boiling point | 376°C | |

| Density | 4.38 g/cm³ at 25°C | |

| Water solubility | 443 g/L at 20°C | |

| Solubility in acetone | 70 g/100 g at 25°C | |

| Solubility in methanol | 168 g/100 g at 25°C |

SbF₃ adopts a polymeric structure in the solid state, with octahedral antimony centers bridged by fluoride ligands. This structure explains its low volatility compared to analogous compounds like AsF₃. The compound is hygroscopic, necessitating anhydrous conditions for reactions.

Industrial Significance in 20th-Century Halogenation Processes

The mid-20th century saw SbF₃ become a cornerstone of halogenation processes, particularly in:

(i) Synthesis of Chlorofluorocarbons (CFCs)

SbF₃ facilitated the large-scale production of Freon via reactions such as:

$$

\text{CCl}4 + 2\text{SbF}3 \rightarrow \text{CCl}2\text{F}2 + 2\text{SbCl}_3

$$

This process, optimized by Thomas Midgley Jr. in 1930, replaced toxic refrigerants like ammonia and sulfur dioxide.

(ii) Dehydration and Fluorination Methods

Patents from the 1930s, such as US2082161, detailed methods to dehydrate SbF₃ using azeotropic distillation agents (e.g., benzene or carbon tetrachloride), enhancing its reactivity in fluorination. This innovation reduced production costs by integrating dehydration and fluorination into a single step.

(iii) Organofluorine Chemistry

Beyond CFCs, SbF₃ enabled the synthesis of trifluoromethylsilanes and fluorinated polymers, critical in semiconductor manufacturing and high-performance materials. Its role as a Lewis acid also catalyzed Friedel-Crafts alkylation and acylations in organic synthesis.

Conventional Synthesis Routes: Antimony Trioxide Hydrofluorination and Alternative Methods

The most widely employed method for antimony trifluoride synthesis involves the hydrofluorination of antimony trioxide using hydrogen fluoride [1]. This conventional approach follows the stoichiometric reaction: Antimony trioxide + 6 Hydrogen fluoride → 2 Antimony trifluoride + 3 Water, yielding high-purity antimony trifluoride with yields exceeding 99 percent under optimized conditions [1] [2]. The reaction proceeds efficiently at temperatures ranging from 0 to 150 degrees Celsius, with purification typically accomplished through extraction or washing with carbon tetrachloride [2].

Alternative synthesis routes have been developed to address specific synthetic requirements and reaction conditions [3]. Direct fluorination of antimony metal with fluorine gas occurs at elevated temperatures above 150 degrees Celsius, producing antimony trifluoride as the primary product [3]. This method eliminates water formation but requires more stringent handling procedures due to the reactive nature of elemental fluorine.

The reduction of antimony pentafluoride represents another viable synthetic pathway, particularly useful in specialized applications [4] [5]. Phosphorus trifluoride serves as an effective reducing agent in liquid arsenic trifluoride medium, converting antimony pentafluoride to antimony trifluoride with concurrent formation of complex antimony fluoride species [4] [5]. Similarly, elemental iodine functions as a reducing agent, though this method typically produces larger quantities of antimony trifluoride alongside the target product [5].

Dehydration processes have been developed for converting hydrated antimony trifluoride to the anhydrous form [6]. These methods employ azeotropic distillation agents such as benzene, gasoline, carbon tetrachloride, or chloroform to remove moisture content [6]. The dehydration proceeds by mixing wet antimony trifluoride with the distillation agent, followed by evaporation of both the agent and water, leaving anhydrous antimony trifluoride suitable for subsequent applications [6].

| Synthesis Method | Chemical Equation | Temperature Range (°C) | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Hydrofluorination of Antimony Trioxide | Sb₂O₃ + 6 HF → 2 SbF₃ + 3 H₂O | 0-150 | >99 | High yield, well-established |

| Direct Fluorination of Antimony Metal | Sb + 3/2 F₂ → SbF₃ (above 150°C) | 150-300 | 85-95 | Direct synthesis, no water formation |

| Reaction with Hydrogen Fluoride Solution | Sb₂O₃ + 6 HF(aq) → 2 SbF₃ + 3 H₂O | 25-100 | 95-99 | Mild conditions, aqueous medium |

| Dehydration from Aqueous Solution | SbF₃·nH₂O → SbF₃ + nH₂O (thermal) | 100-200 | 90-95 | Removes water contamination |

| Reduction of Antimony Pentafluoride | SbF₅ + reducing agents → SbF₃ + products | 25-100 | 80-90 | Useful for specific applications |

Hydrothermal Synthesis of Antimony Trifluoride-Based Complexes

Hydrothermal synthesis techniques have emerged as powerful methods for preparing antimony trifluoride-based complexes and related antimony-oxygen-fluorine compounds [7]. These approaches utilize high-temperature, high-pressure aqueous environments to facilitate the formation of complex antimony fluoride structures that are difficult to obtain through conventional synthetic routes.

Research has demonstrated the successful hydrothermal synthesis of antimony-oxygen-fluorine compounds, including the preparation of previously unreported phases such as antimony trioxide tetrafluoride [7]. The hydrothermal method operates at temperatures typically ranging from 100 to 550 degrees Celsius, with reaction times extending from several hours to multiple days depending on the target compound [7].

The hydrothermal approach offers distinct advantages for synthesizing antimony trifluoride complexes with nitrogen-heterocyclic ligands [8]. These synthetic protocols involve dissolving antimony trifluoride in appropriate solvents such as anhydrous methanol, followed by reaction with ligands including 2,2'-bipyridyl, 1,10-phenanthroline, and 2,2',6',2''-terpyridyl [8]. The resulting complexes exhibit diverse structural motifs, ranging from discrete molecular species to polymeric chains with bridging fluorine atoms [8].

Temperature control proves critical in hydrothermal synthesis, as different thermal conditions can lead to distinct structural outcomes [7]. Lower temperatures favor the formation of simpler antimony trifluoride complexes, while elevated temperatures promote the development of more complex antimony-oxygen-fluorine frameworks [7]. The hydrothermal environment suppresses the formation of antimony trioxide impurities that commonly occur in conventional synthesis methods, thereby improving the phase purity of the final products [9].

Crystallographic Analysis: Orthorhombic Ama2 Space Group Configuration

Antimony trifluoride crystallizes in the orthorhombic crystal system with space group Ama2, representing a well-characterized structural arrangement that has been extensively studied through single-crystal X-ray diffraction methods [10] [11]. The unit cell parameters have been precisely determined as a = 4.95 Angstroms, b = 7.46 Angstroms, and c = 7.26 Angstroms, with four formula units per unit cell [12] [13].

The crystal structure exhibits a three-dimensional network architecture in which each antimony atom achieves six-coordinate geometry through bonding with fluorine atoms [12] [13] [11]. The coordination environment around antimony displays significant distortion from ideal octahedral geometry, with antimony-fluorine bond distances exhibiting considerable variation [12] [13]. Short antimony-fluorine contacts measure approximately 1.92 Angstroms, representing primary covalent bonds, while longer antimony-fluorine interactions extend to 2.61 Angstroms, corresponding to bridging interactions that link antimony trifluoride units into the extended solid-state structure [12] [13].

The structural refinement has been accomplished using three-dimensional least-squares methods, achieving an R-factor of 0.072 for 370 independent reflections [12]. This level of refinement provides high confidence in the reported atomic positions and bond distances. The antimony atoms occupy specific crystallographic sites that maintain the overall Ama2 space group symmetry, with fluorine atoms distributed among multiple inequivalent positions that contribute to the complex bonding network [11].

Alternative crystallographic descriptions have reported the space group as C2cm, which represents a different setting of the same fundamental structure [12] [13]. Both descriptions are crystallographically equivalent and describe the same three-dimensional arrangement of antimony and fluorine atoms. The polymeric nature of the solid-state structure accounts for the significantly reduced volatility of antimony trifluoride compared to related compounds such as arsenic trifluoride and antimony trichloride [1].

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | Materials Project mp-1880 |

| Space Group | Ama2 / C2cm | RSC J. Chem. Soc. (1970) |

| Unit Cell Parameter a (Å) | 4.95 | RSC J. Chem. Soc. (1970) |

| Unit Cell Parameter b (Å) | 7.46 | RSC J. Chem. Soc. (1970) |

| Unit Cell Parameter c (Å) | 7.26 | RSC J. Chem. Soc. (1970) |

| Volume (ų) | 268.4 | Calculated |

| Z (formula units per cell) | 4 | Materials Project |

| Density (g/cm³) | 4.38 | Literature |

| Coordination Number of Sb | 6 | X-ray diffraction |

| Short Sb-F Distance (Å) | 1.92 | X-ray diffraction |

| Long Sb-F Distance (Å) | 2.61 | X-ray diffraction |

Spectroscopic Characterization Techniques: Infrared, Nuclear Magnetic Resonance, and X-ray Diffraction

Infrared spectroscopy provides fundamental information about the vibrational characteristics of antimony trifluoride, revealing distinct absorption bands that correspond to antimony-fluorine stretching and deformation modes [4] [14]. The symmetric antimony-fluorine stretching vibration typically appears in the 600-650 wavenumber region, exhibiting strong intensity characteristic of the covalent antimony-fluorine bond [4]. Asymmetric stretching modes occur at slightly lower frequencies in the 550-600 wavenumber range, while deformation vibrations manifest as weaker bands between 250-300 wavenumbers [4].

Gas-phase infrared spectra of antimony oxide trifluoride derivatives show characteristic patterns with strong bands centered at 1272 wavenumbers, assigned to the oxygen-antimony stretching fundamental [14]. These bands exhibit typical PQR-type rotational structure with pronounced Q-branch features, confirming the molecular nature of the gas-phase species [14]. The vibrational spectroscopy of antimony trifluoride complexes reveals additional bands corresponding to coordinated ligands and modified antimony-fluorine interactions [4].

Fluorine-19 nuclear magnetic resonance spectroscopy serves as a powerful probe for investigating the electronic environment and chemical bonding in antimony trifluoride systems [15] [16] [17]. Chemical shifts for antimony trifluoride typically range from -85 to -110 parts per million relative to trichlorofluoromethane reference [16] [17]. The chemical shift values depend significantly on temperature, concentration, and coordination environment, providing insight into the dynamic behavior and structural changes in solution [15] [17].

The nuclear magnetic resonance spectra of antimony trifluoride complexes with nitrogen-containing ligands exhibit characteristic patterns that reflect the coordination geometry and electronic structure [17]. Fluorine-19 resonances appear as multiplets due to coupling interactions with antimony nuclei, and the coupling constants provide information about bond strengths and coordination modes [17]. Temperature-dependent nuclear magnetic resonance studies reveal dynamic exchange processes and structural rearrangements in solution [15].

X-ray diffraction analysis encompasses both single-crystal and powder diffraction methods for structural characterization [12] [13] [18]. Single-crystal diffraction provides complete three-dimensional structural information, including precise atomic coordinates, bond distances, and thermal parameters [12] [13]. The diffraction data collection typically employs molybdenum K-alpha radiation, with data processing and structure refinement accomplished using standard crystallographic software packages [18].

Powder diffraction patterns of antimony trifluoride exhibit characteristic peak positions and intensities that serve as fingerprints for phase identification and purity assessment [10]. The calculated powder pattern based on the single-crystal structure shows excellent agreement with experimental observations, confirming the structural model [10]. Peak broadening analysis provides information about crystallite size and strain effects, while peak intensity variations can indicate preferred orientation or compositional variations [10].

| Technique | Parameter/Peak | Value | Notes |

|---|---|---|---|

| Infrared Spectroscopy | Sb-F stretching (symmetric) | 600-650 cm⁻¹ | Strong, characteristic of Sb-F bond |

| Infrared Spectroscopy | Sb-F stretching (asymmetric) | 550-600 cm⁻¹ | Medium intensity |

| Infrared Spectroscopy | Sb-F deformation | 250-300 cm⁻¹ | Weak to medium intensity |

| ¹⁹F NMR | Fluorine chemical shift | -85 to -110 ppm (vs CFCl₃) | Temperature and environment dependent |

| ¹²¹Sb Mössbauer | Isomer shift | Variable with coordination | Depends on oxidation state |

| X-ray Photoelectron Spectroscopy | Sb 3d₅/₂ binding energy | 540.0 eV | Characteristic of Sb(III) |

| X-ray Photoelectron Spectroscopy | F 1s binding energy | 685.0 eV | Characteristic of ionic fluoride |

Antimony trifluoride demonstrates exceptional capability as a pnictogen bond donor in the formation of co-crystalline materials, representing a significant advancement in supramolecular chemistry. The compound exhibits multiple electrophilic sites on its surface, making it particularly effective for crystal engineering applications [1]. Research has established that antimony trifluoride possesses three remarkably positive σ-holes along the fluorine-antimony bond extensions, which arise from the high polarizability of antimony combined with the high electronegativity of fluorine [1].

The most thoroughly characterized example of antimony trifluoride's pnictogen bonding capability is found in the co-crystal formation with 4,4'-dipyridyl N,N'-dioxide. Single crystal X-ray analysis reveals that antimony···oxygen pnictogen bonds play a major role in co-crystal formation, with antimony acting as the electrophilic site and oxygen functioning as the nucleophilic site [1] [2]. The resulting co-crystal demonstrates antimony-oxygen distances of 2.854-2.925 Å, corresponding to normalized contacts of approximately 0.74-0.76, indicating substantial orbital overlap and strong pnictogen bonding interactions [1].

Competitive co-crystallization experiments provide compelling evidence for the strength of antimony trifluoride as a pnictogen bond donor. When solutions containing antimony trifluoride, 1,4-diiodotetrafluorobenzene (a halogen bond donor), and water (hydrogen bond donor) compete for binding with 4,4'-dipyridyl N,N'-dioxide, the pnictogen bonding interaction prevails [1]. This demonstrates that pnictogen bonds can surpass both halogen bonds and hydrogen bonds in driving crystal self-assembly processes under appropriate conditions.

The structural characteristics of these pnictogen-bonded co-crystals reveal significant deviations from linearity. The fluorine-antimony···oxygen angles typically range from 165-170°, which corresponds to a dislocation of the σ-hole from the extension of the antimony-fluorine covalent bonds [1]. This deviation from perfect linearity reflects the anisotropic electronic effects of the substituents at the antimony atom and the presence of the stereochemically active lone pair.

| Acceptor Molecule | Interaction Type | Bond Distance (Å) | Bond Angle (°) | Normalized Contact (Nc) | Crystal System | Coordination Geometry |

|---|---|---|---|---|---|---|

| 4,4'-dipyridyl N,N'-dioxide | Sb···O pnictogen bond | 2.854-2.925 | 165-170 | 0.74-0.76 | Triclinic | Distorted octahedral |

| Urea | Sb···O pnictogen bond | 2.8-3.0 | 160-175 | 0.73-0.78 | Monoclinic | Distorted octahedral |

| Bis(dimethylphosphino)methane oxide | Sb···O pnictogen bond | 2.7-2.9 | 150-165 | 0.70-0.75 | Orthorhombic | Square pyramidal |

| Crown ether derivatives | Sb···O pnictogen bond | 2.8-3.1 | 155-170 | 0.75-0.80 | Various | Distorted octahedral |

| Diphosphine dioxides | Sb···O pnictogen bond | 2.6-2.8 | 160-175 | 0.68-0.73 | Monoclinic | Pentagonal bipyramidal |

Natural bond orbital analysis of these co-crystals provides quantitative insight into the stabilization energies associated with pnictogen bonding. The stabilization energy terms for antimony···oxygen pnictogen bonds reach values that are comparable to moderate-strength hydrogen bonds, confirming their significance in supramolecular assembly [1]. The charge transfer component of these interactions involves donation from the lone pair on oxygen into the σ*-orbital of the antimony-fluorine bond, consistent with the theoretical framework for pnictogen bonding interactions [3].

Cambridge Structural Database analyses indicate that antimony trifluoride typically forms co-crystals when strong and polydentate electron density donors are employed as pnictogen bond acceptors [1]. This includes anionic species, crown ethers, and diphosphine dioxides, all of which possess multiple sites for potential pnictogen bonding interactions. The tendency of antimony trifluoride to function as a tridentate pnictogen bond donor enables the formation of complex three-dimensional networks in the solid state.

Nuclear quadrupole resonance spectroscopy using ¹²¹Sb and ¹²³Sb nuclei provides additional confirmation of pnictogen bonding in these co-crystalline systems. The quadrupole coupling constants show substantial changes relative to pure antimony trifluoride, with smaller coupling constant values associated with stronger and more directional pnictogen bonds at the antimony center [1]. This spectroscopic evidence supports the crystallographic observations and theoretical predictions regarding the strength of these interactions.

Role of Stereochemically Active Lone Pair in Molecular Geometry

The stereochemically active lone pair of electrons on antimony in antimony trifluoride plays a fundamental role in determining both the molecular geometry and the supramolecular packing arrangements of the compound. Antimony-121 Mössbauer spectroscopic studies have definitively established that the antimony lone pair maintains stereochemical activity across a wide range of antimony trifluoride complexes and derivatives [4] [5]. This stereochemical activity profoundly influences the three-dimensional structure and subsequent intermolecular interactions.

In the gas phase, antimony trifluoride adopts a trigonal pyramidal molecular geometry with a fluorine-antimony-fluorine bond angle of 97.2°, as determined through gas-electron diffraction and microwave spectroscopy [6]. This geometry represents a significant deviation from the tetrahedral angle of 109.5°, reflecting the greater repulsive influence of the lone pair compared to the bonding electron pairs [7] [8]. The compression of bond angles is characteristic of main group compounds where the central atom possesses a stereochemically active lone pair.

| Parameter | Value | Description |

|---|---|---|

| Bond Length (Sb-F) | 1.92 Å (covalent) | Three short covalent Sb-F bonds |

| Bond Angle (F-Sb-F) | 97.2° | Compressed from tetrahedral due to lone pair |

| Lone Pair Position | Stereochemically active | Antimony lone pair occupies apex position |

| Molecular Geometry | Trigonal pyramidal | Non-planar due to lone pair repulsion |

| Electron Geometry | Tetrahedral | Four electron domains around Sb |

| Point Group | C₃ᵥ | Threefold rotational symmetry |

| Dipole Moment | Polar | Asymmetric charge distribution |

| Steric Number | 4 | Three bonding pairs + one lone pair |

The lone pair occupies a position approximately along the threefold axis of the molecule, creating an asymmetric distribution of electron density that results in a permanent dipole moment [9] [10]. This polarity contributes to the compound's ability to engage in directional intermolecular interactions and influences its solubility properties in various solvents.

Density functional theory calculations have established the presence of stereochemically active lone pairs on antimony through detailed analysis of the electron density distribution [11]. The degree of lone pair expression in antimony trifluoride is determined by the orbital interactions and covalency of the antimony-fluorine bonds. Unlike some post-transition metal compounds where lone pairs may be stereochemically inactive, the antimony lone pair in antimony trifluoride maintains significant spatial localization that affects molecular shape [11].

The stereochemical activity of the lone pair becomes particularly evident when examining the solid-state structure of antimony trifluoride. In the crystalline form, each antimony atom exhibits a distorted octahedral coordination environment, with three short covalent antimony-fluorine bonds (1.92 Å) and three longer antimony···fluorine interactions (2.61 Å) that connect adjacent molecules in a three-dimensional network [12] [13]. The lone pair effectively occupies one of the octahedral coordination sites, leading to the observed structural distortion.

The influence of the stereochemically active lone pair extends to the formation of coordination complexes with neutral Lewis bases. When antimony trifluoride coordinates to ligands such as 2,2'-bipyridyl, 1,10-phenanthroline, or pyridine N-oxide, the resulting complexes exhibit geometries that accommodate the lone pair while maximizing favorable interactions with the incoming ligands [14] [15]. These complexes typically display distorted seven-coordinate geometries around antimony, reflecting the persistent influence of the lone pair even in the presence of coordinating ligands.

The stereochemical activity also manifests in the directional preferences for pnictogen bonding interactions. The lone pair creates anisotropic regions of electron density that complement the σ-holes located along the antimony-fluorine bond extensions [1]. This complementarity enables the formation of highly directional pnictogen bonds with appropriate acceptor molecules, as observed in co-crystalline systems.

Temperature-dependent studies reveal that the lone pair remains stereochemically active across a wide temperature range, indicating robust localization of the electron density [4]. This persistence of stereochemical activity is crucial for maintaining the structural integrity of antimony trifluoride-based materials and their supramolecular assemblies under varying thermal conditions.

Comparative Analysis of Antimony Trifluoride versus Heavier Antimony Trihalides

The comparative analysis of antimony trifluoride with its heavier trihalide analogues reveals significant differences in structural, physical, and chemical properties that arise from the unique characteristics of the fluorine substituents. These differences have profound implications for pnictogen bonding capabilities, thermal stability, and potential applications in supramolecular chemistry [16] [6] [17].

The most striking difference among the antimony trihalides lies in their melting points and structural arrangements. Antimony trifluoride exhibits a remarkably high melting point of 292°C, substantially exceeding those of antimony trichloride (73°C), antimony tribromide (97°C), and antimony triiodide (170°C) [1] [16]. This elevated melting point reflects the particularly strong propensity of antimony trifluoride to engage in intermolecular attractive interactions, primarily through pnictogen bonding networks.

| Compound | Melting Point (°C) | Boiling Point (°C) | Structure Type | Coordination |

|---|---|---|---|---|

| SbF₃ | 292 | 376 | Polymeric network | 6-coordinate (distorted octahedral) |

| SbCl₃ | 73 | 283 | Molecular crystals | 3-coordinate (pyramidal) |

| SbBr₃ | 97 | 288 | Molecular crystals | 3-coordinate (pyramidal) |

| SbI₃ | 170 | 400 | Molecular crystals | 3-coordinate (pyramidal) |

The structural differences between antimony trifluoride and the heavier trihalides are particularly noteworthy. While antimony trichloride, tribromide, and triiodide exist as molecular crystals with discrete trigonal pyramidal molecules, antimony trifluoride forms a polymeric three-dimensional network structure [1] [12] [18]. In the antimony trifluoride structure, molecules are connected through antimony···fluorine interactions of 2.60-2.63 Å, corresponding to normalized contacts of approximately 0.74, which are well below the sum of van der Waals radii [1].

The strength of σ-holes on antimony follows the order antimony trifluoride > antimony trichloride > antimony tribromide > antimony triiodide, as determined through molecular electrostatic potential calculations [6]. This trend reflects the increasing electronegativity difference between antimony and the halogen substituents. Conversely, the σ-holes on the halogen atoms themselves show the opposite trend, with values increasing from chlorine through iodine due to enhanced polarizability [6].

Computational analysis reveals that the most positive regions on the molecular surfaces of all antimony trihalides are located on antimony along the halogen-antimony bond extensions [6]. However, the magnitude of these positive potentials varies significantly. For antimony trifluoride, the fluorine atoms are entirely negative with completely neutralized σ-holes, whereas the heavier halides display positive σ-holes that increase with halogen polarizability [6].

The coordination behavior of the trihalides with Lewis bases demonstrates distinct patterns. Antimony trifluoride readily forms stable complexes with oxygen-donor ligands such as phosphine oxides, arsine oxides, and crown ethers, typically achieving coordination numbers of five to seven [19] [14]. The heavier trihalides show progressively weaker coordination tendencies, with antimony triiodide exhibiting the least propensity for complex formation with neutral donors.

Solubility characteristics also differ markedly among the trihalides. Antimony trifluoride displays high solubility in water and polar protic solvents but negligible solubility in non-polar aprotic solvents [20] [21]. This solubility pattern contrasts with the heavier trihalides, which generally show lower water solubility but greater solubility in organic solvents [22].

The thermal stability of antimony trihalides follows the fluoride > iodide > bromide > chloride order, though this does not directly correlate with melting points [16] [23]. Antimony trifluoride maintains structural integrity to higher temperatures due to the strength of its intermolecular pnictogen bonding network, while the molecular trihalides are more susceptible to thermal dissociation.

Hydrolysis susceptibility represents another area of significant difference. Antimony trichloride undergoes rapid hydrolysis in the presence of water, forming antimony oxychlorides and releasing hydrogen chloride gas [18]. Antimony trifluoride shows greater hydrolytic stability, though it does slowly hydrolyze to form antimony oxide and hydrogen fluoride [12] [24].

The pnictogen bonding capabilities of the trihalides correlate inversely with the electronegativity of the halogen substituents. Antimony trifluoride exhibits the strongest pnictogen bonding interactions due to the high electronegativity of fluorine, which maximizes the positive character of the σ-holes on antimony [1] [6]. This enhanced pnictogen bonding ability makes antimony trifluoride particularly valuable for crystal engineering applications where strong and directional intermolecular interactions are desired.

Auto-ionization Mechanisms in Non-Polar Solvent Systems

The auto-ionization behavior of antimony trifluoride in non-polar solvent systems represents a remarkable example of small molecule activation that has been largely unexplored due to the compound's negligible solubility in such media [20]. Recent investigations have revealed that antimony trifluoride can undergo spontaneous ionization reactions when appropriate conditions are established, leading to the formation of cationic and anionic antimony-containing species.

The fundamental challenge in studying antimony trifluoride reactivity in non-polar solvents stems from its extremely low solubility in such systems [20] [25]. This solubility limitation has historically restricted investigations to aqueous or polar organic media, where hydrolysis and other competing reactions can obscure the intrinsic auto-ionization behavior of the compound. The development of strategies to enhance solubility while maintaining the integrity of antimony trifluoride molecules has opened new avenues for understanding these processes.

The use of N,N,N',N'-tetramethylethane-1,2-diamine as an auxiliary ligand has proven effective in increasing the solubility of antimony trifluoride in non-polar solvents without directly participating in the auto-ionization mechanism [20]. This approach enables the formation of discrete [antimony trifluoride(tetramethylethylenediamine)] complexes that serve as precursors for subsequent auto-ionization reactions when treated with appropriate activating agents.

The auto-ionization process typically involves the reaction of antimony trifluoride with N-heterocyclic carbenes, leading to the formation of neutral [(N-heterocyclic carbene)antimony trifluoride] intermediates [20]. Under mild thermal conditions, these intermediates undergo spontaneous ionization to generate [(N-heterocyclic carbene)₂antimony difluoride]⁺[antimony tetrafluoride]⁻ ion pairs. This transformation represents the first reported example of pnictogen(III) halide auto-ionization facilitated by N-heterocyclic carbene ligands.

The mechanism of auto-ionization involves several key steps. Initially, the N-heterocyclic carbene coordinates to the antimony center, forming a neutral adduct that increases the electron density at antimony and activates the molecule toward further reaction [20]. Subsequent thermal treatment promotes the redistribution of fluoride ligands between antimony centers, ultimately leading to the formation of discrete cationic and anionic species.

Structural characterization of the auto-ionization products reveals that the cationic species adopts a distorted trigonal bipyramidal geometry with two N-heterocyclic carbene ligands and two fluoride ligands [20]. The anionic [antimony tetrafluoride]⁻ component exhibits tetrahedral geometry, consistent with the expected coordination for antimony(III) in an anionic fluoride environment. These structural features confirm the complete charge separation that occurs during the auto-ionization process.

The auto-ionization reaction is accompanied by a remarkable rearrangement of one N-heterocyclic carbene ligand into a mesoionic carbene structure [20]. This transformation represents the first example of mesoionic N-heterocyclic carbene rearrangement observed on any metal or metalloid fluoride compound. The rearrangement occurs concurrently with the auto-ionization process and appears to be facilitated by the unique electronic environment created during fluoride redistribution.

Temperature plays a critical role in promoting auto-ionization, with reactions typically requiring mild heating (60-80°C) to achieve complete conversion [20]. Lower temperatures result in incomplete ionization, while excessive heating can lead to decomposition of the N-heterocyclic carbene ligands or other side reactions. The optimal thermal conditions appear to balance the activation energy requirements for fluoride redistribution with the stability of the organic components.

The auto-ionization behavior of antimony trifluoride contrasts sharply with that of other antimony trihalides, which do not exhibit similar ionization tendencies under comparable conditions [20]. This difference reflects the unique properties of the antimony-fluorine bonds and the enhanced stability of fluoride-containing ionic species relative to their chloride, bromide, or iodide analogues.

Solvent effects on auto-ionization are significant, with non-polar aprotic solvents providing the optimal environment for observing these transformations [20]. Polar solvents tend to stabilize the neutral precursor complexes and inhibit auto-ionization, while protic solvents introduce competing hydrolysis reactions that preclude clean ionization processes.

Physical Description

Color/Form

Orthorhombic, deliquescent crystals

White to gray hygroscopic crystals

There are three known crystalline modifications.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

4.38 g/cu cm

Melting Point

287 °C

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Pictograms

Acute Toxic;Environmental Hazard

Other CAS

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

Antimony(III) fluoride may be prepared by treating antimony trioxide or trichloride with hydrofluoric acid. Pure SbF3 is then obtained by carefully evaporating all of the water from the crude product, which is subsequently sublimed.

General Manufacturing Information

Antimony can be trivalent or pentavalent in compounds. Both exist in antimony(IV) oxide, Sb2O4, and presumably in the deep violet haloantimonates (IV), such as Cs2(SbCl6). The pentavalent compounds, as well as most of the trivalent ones, are hydrolyzed by water to form antimony salts, e.g., SbOCl, and hydrated oxides. The only halides of antimony that have any industrial significance are the chlorides and fluorides. /Antimony compounds/

Storage Conditions

May be stored in glass vessels or steel drums. Keep well closed.